(2-FLUOROPHENYL)METHYL 4-(4-BROMO-1H-PYRAZOL-1-YL)BENZOATE
Overview
Description
(2-FLUOROPHENYL)METHYL 4-(4-BROMO-1H-PYRAZOL-1-YL)BENZOATE is a complex organic compound that features a combination of fluorobenzyl and bromopyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-FLUOROPHENYL)METHYL 4-(4-BROMO-1H-PYRAZOL-1-YL)BENZOATE typically involves multi-step reactions. One common method includes the condensation of 4-bromo-1H-pyrazole with 4-(bromomethyl)benzoic acid, followed by esterification with 2-fluorobenzyl alcohol. The reaction conditions often involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2-FLUOROPHENYL)METHYL 4-(4-BROMO-1H-PYRAZOL-1-YL)BENZOATE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide or thiols in the presence of a base.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol-substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(2-FLUOROPHENYL)METHYL 4-(4-BROMO-1H-PYRAZOL-1-YL)BENZOATE has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of (2-FLUOROPHENYL)METHYL 4-(4-BROMO-1H-PYRAZOL-1-YL)BENZOATE involves its interaction with specific molecular targets. For instance, the bromopyrazole moiety can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The fluorobenzyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid
- 4-bromo-1H-pyrazole
- 4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenylamine
Uniqueness
(2-FLUOROPHENYL)METHYL 4-(4-BROMO-1H-PYRAZOL-1-YL)BENZOATE is unique due to the presence of both fluorobenzyl and bromopyrazole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-fluorophenyl)methyl 4-(4-bromopyrazol-1-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O2/c18-14-9-20-21(10-14)15-7-5-12(6-8-15)17(22)23-11-13-3-1-2-4-16(13)19/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQSBWZPQODIFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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